molecular formula C7H6ClNO3 B8747196 2-[(5-Chloropyridin-3-yl)oxy]acetic acid

2-[(5-Chloropyridin-3-yl)oxy]acetic acid

Cat. No.: B8747196
M. Wt: 187.58 g/mol
InChI Key: WEPVZDHUQUUGBH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(5-Chloropyridin-3-yl)oxy]acetic acid is an organic compound that belongs to the class of pyridine derivatives It is characterized by the presence of a chlorinated pyridine ring attached to an acetic acid moiety through an ether linkage

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-[(5-Chloropyridin-3-yl)oxy]acetic acid typically involves the reaction of 5-chloropyridine-3-ol with chloroacetic acid. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the ether bond. The reaction conditions generally include heating the mixture to a temperature range of 80-100°C for several hours to ensure complete conversion.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyridine ring, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can target the chlorinated pyridine ring, potentially converting the chlorine substituent to other functional groups.

    Substitution: Nucleophilic substitution reactions are common, where the chlorine atom can be replaced by other nucleophiles, such as amines or thiols.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.

    Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.

    Substitution: Nucleophiles such as sodium azide or thiourea in the presence of a suitable solvent like dimethylformamide.

Major Products: The major products formed from these reactions include various substituted pyridine derivatives, which can have different functional groups replacing the chlorine atom or modifying the acetic acid moiety.

Scientific Research Applications

2-[(5-Chloropyridin-3-yl)oxy]acetic acid has diverse applications in scientific research:

    Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules and pharmaceuticals.

    Biology: The compound is used in studies related to enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.

    Industry: Utilized in the production of agrochemicals and as a building block for various chemical processes.

Mechanism of Action

The mechanism of action of 2-[(5-Chloropyridin-3-yl)oxy]acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby altering the enzyme’s function. Additionally, it may interact with cellular receptors, modulating signal transduction pathways and affecting cellular responses.

Comparison with Similar Compounds

    2-Chloropyridine: A simpler chlorinated pyridine derivative used in various chemical syntheses.

    3-Chloropyridine: Another chlorinated pyridine with different substitution patterns and reactivity.

    4-Chloropyridine: Similar to 2-[(5-Chloropyridin-3-yl)oxy]acetic acid but with the chlorine atom at a different position on the pyridine ring.

Uniqueness: this compound is unique due to its specific substitution pattern and the presence of the acetic acid moiety. This structural arrangement imparts distinct chemical reactivity and biological activity, making it valuable for specialized applications in research and industry.

Properties

Molecular Formula

C7H6ClNO3

Molecular Weight

187.58 g/mol

IUPAC Name

2-(5-chloropyridin-3-yl)oxyacetic acid

InChI

InChI=1S/C7H6ClNO3/c8-5-1-6(3-9-2-5)12-4-7(10)11/h1-3H,4H2,(H,10,11)

InChI Key

WEPVZDHUQUUGBH-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=NC=C1Cl)OCC(=O)O

Origin of Product

United States

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